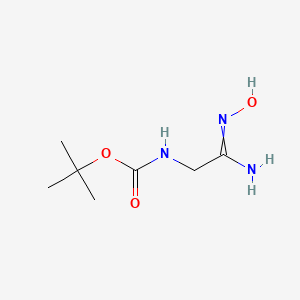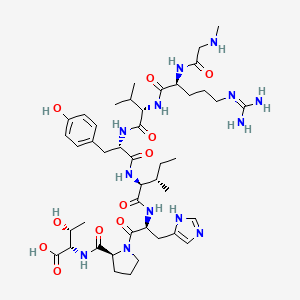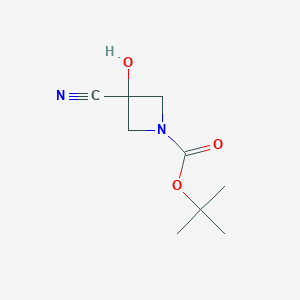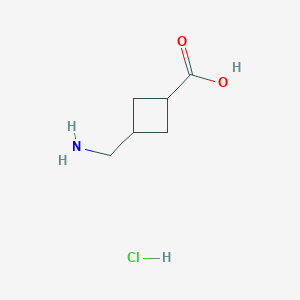
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Übersicht
Beschreibung
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid (6-AMC) is an important organic compound that has been extensively studied in the past few decades due to its wide range of applications in the fields of science and technology. 6-AMC is a white crystalline solid with a molecular weight of 230.7 g/mol and a melting point of 215-217°C. 6-AMC is used as a building block for the synthesis of a variety of organic compounds, as a reagent for the preparation of pharmaceuticals, and as a catalyst for a variety of chemical reactions. In addition, 6-AMC has been found to have interesting biological properties, including the ability to inhibit the growth of certain bacteria and fungi, and to modulate the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibitor Applications
A study discusses the use of a compound inhibiting Aurora A kinase, suggesting its utility in treating cancer, highlighting the therapeutic potential of pyridine derivatives in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
Research into the synthesis and antibacterial screening of various pyridine derivatives shows some compounds possess good antibacterial properties, indicating the potential use of pyridine carboxylic acids and their derivatives in developing new antibiotics (T. Maqbool et al., 2014).
Structural Analysis and Solid Forms
A study on the crystalline adducts of substituted salicylic acids with 4-aminopyridine explores the diverse solid forms and supramolecular synthons, contributing to the understanding of pyridine derivatives in crystal engineering and pharmaceutical formulation (R. Montis & M. Hursthouse, 2012).
Synthesis and Potential Antihypertensive Activity
The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives is discussed, with compounds expected to exhibit antihypertensive activity, illustrating the diverse pharmacological interests in pyridine derivatives (N. Kumar & Uday C. Mashelker, 2006).
Eigenschaften
IUPAC Name |
6-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-16-12(10)15/h2-6H,1H3,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBGXBAGTWDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CC(=C2)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)








![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)

